4-Ethyl-2-methoxyphenol

Description

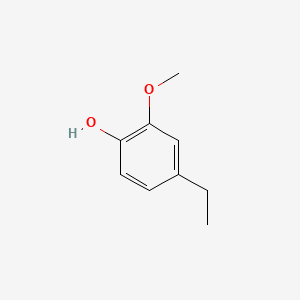

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWNEIVBYREQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047038 | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless, oily liquid, warm, sweet, spicy, medicinal odour | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Ethylguaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

235.00 to 236.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | 4-Ethylguaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.056-1.066 | |

| Record name | 4-Ethylguaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2785-89-9, 29760-89-2 | |

| Record name | 4-Ethylguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029760892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-ethyl-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylguaiacol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9NFD83BJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-7 °C | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Ethyl-2-methoxyphenol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and biological activities of 4-Ethyl-2-methoxyphenol. The information is intended to support research, development, and application of this compound in various scientific fields.

Chemical Properties and Structure

This compound, also known as 4-ethylguaiacol, is a phenolic organic compound with the chemical formula C₉H₁₂O₂.[1] It belongs to the class of methoxyphenols, which are characterized by a methoxy (B1213986) group attached to the benzene (B151609) ring of a phenol (B47542) moiety.[1][2][3] This compound is a colorless to light yellow liquid and is recognized for its characteristic smoky, spicy, and clove-like aroma.[4][5]

Quantitative Chemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [1][5] |

| Molecular Weight | 152.19 g/mol | [1][5] |

| Melting Point | 15 °C (lit.) | [4] |

| Boiling Point | 234-236 °C (lit.) | [4] |

| Density | 1.063 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.528 (lit.) | [4] |

| Water Solubility | 2.41 g/L (Predicted) | [3] |

| logP | 2.36 (Predicted) | [3] |

| pKa (Strongest Acidic) | 10.3 (Predicted) | [3] |

| CAS Number | 2785-89-9 | [1][4][5] |

| EINECS Number | 220-500-4 | [5] |

Chemical Structure

The structural details of this compound are provided below, including its IUPAC name and standard chemical identifiers.

-

IUPAC Name: this compound[2]

-

SMILES: CCC1=CC(OC)=C(O)C=C1[2]

-

InChI: InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3[2]

-

InChI Key: CHWNEIVBYREQRF-UHFFFAOYSA-N[1]

Experimental Protocols

This section details methodologies for key experiments related to the synthesis, purification, and analysis of this compound.

Synthesis of a this compound Derivative

A documented synthesis protocol for 4-ethyl-2-methoxyphenyl-icosanoate, a derivative of 4-ethylguaiacol, is as follows:

-

Reactants: 4-ethylguaiacol (0.76 g, 5.0 mmol) and arachidic acid (1.72 g, 5.5 mmol) are combined with acetonitrile (B52724) (25 mL, 0.5 mol), 4-(dimethylamino)pyridine (DMAP) (0.06 g, 0.5 mmol), and EDC.HCl (1.25 g, 6.5 mmol).[6]

-

Reaction: The resulting mixture is stirred and heated at 92°C.[6] The reaction progress is monitored using Thin-layer chromatography.[6]

-

Workup: An aqueous/organic workup is performed to separate the organic layer. This involves the addition of hexane (B92381) (20 mL), 1M aqueous HCl (2 x 20 mL), and 10 wt% sodium bicarbonate (2 x 20 mL).[6]

-

Purification: The collected aqueous layers are washed with water (20 mL) and saturated sodium chloride (2 x 20 mL), then dried over MgSO4.[6]

-

Isolation: The solvent is evaporated to yield a colorless oil, which solidifies at room temperature into a white solid.[6]

Purification by Complexation with Calcium Ions

A novel purification method for this compound (EMP) has been developed based on its reaction with calcium ions.

-

Reaction Setup: Calcium hydroxide (B78521) (Ca(OH)₂, 4 mmol) is dissolved in 200 mL of deionized water in a three-necked flask with magnetic stirring (750 rpm).[7][8]

-

Addition of EMP: 3.04 g (20 mmol) of 98% pure EMP is slowly added to the flask at a rate of 0.8 mmol/min using a microperistaltic pump.[7][8] A white flocculent precipitate of a phenol-calcium complex forms.[7]

-

Filtration and Washing: The solid precipitate is collected by filtration and washed three times with 100 mL of deionized water and 100 mL of ethanol.[7]

-

Drying: The washed solid is dried in a vacuum oven at 60 °C for 12 hours.[7] This method can yield EMP with a purity of up to 99.60%.[8]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): this compound can be analyzed using a reverse-phase (RP) HPLC method. The mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies.[9]

Gas Chromatography-Flame Ionization Detection (GC-FID): Quantitative analysis can be performed using GC-FID with the following conditions:

-

Carrier Gas: Helium

-

Flow Rate: 30 mL/min

-

Split Ratio: 19:1

-

Injection Volume: 1 μL

-

Temperature Program: 313 K to 523 K at 10 K/min

-

Injector Temperature: 523 K[7] An external standard method is used for quantification, with a standard curve prepared from solutions of known concentrations.[7][8]

Biological Activity and Signaling Pathways

This compound exhibits significant antioxidant and anti-inflammatory properties.[1] Its biological effects are attributed to its phenolic structure, which allows it to scavenge free radicals.[1] Research indicates that this compound can modulate key inflammatory and antioxidant signaling pathways.

Anti-inflammatory and Antioxidant Signaling Pathways

Studies have shown that 4-ethylguaiacol can mitigate inflammation induced by lipopolysaccharide (LPS) by activating the Nrf2/HO-1 and AMPK/SIRT1 pathways, while simultaneously inhibiting the activation of NF-κB and AP-1. This leads to a reduction in the activation of the inflammasome and a decrease in the production of inflammatory cytokines.

The diagram above illustrates the dual action of this compound. It inhibits the pro-inflammatory NF-κB pathway, which is typically activated by stimuli like LPS, thereby reducing the production of inflammatory cytokines. Concurrently, it activates the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response, leading to an upregulation of protective antioxidant enzymes.

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[10][11]

-

Handling: Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11] Wash hands and any exposed skin thoroughly after handling.[10][11] Wear protective gloves, clothing, eye protection, and face protection.[10][11]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[10]

-

First Aid:

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[10][11]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[10][11]

References

- 1. Eugenol protects cells against oxidative stress via Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The protective roles of eugenol on type 1 diabetes mellitus through NRF2-mediated oxidative stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Eugenol protects cells against oxidative stress via Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Guaiacol? [synapse.patsnap.com]

An In-depth Technical Guide to the Natural Occurrence of 4-Ethylguaiacol in Food and Beverages

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 4-ethylguaiacol (4-EG) in various food and beverage products. It details the formation pathways of this potent aromatic compound, presents quantitative data on its concentration in different matrices, and outlines detailed experimental protocols for its analysis.

Introduction

4-Ethylguaiacol (4-EG) is a volatile phenolic compound that significantly influences the sensory profile of numerous foods and beverages. It is characterized by its distinctive smoky, spicy, and sometimes medicinal or barnyard-like aroma. The presence and concentration of 4-EG can be a desirable characteristic, contributing to the complexity of products like smoked meats and certain alcoholic beverages. However, in other contexts, particularly in wine, it is often considered a spoilage compound when exceeding its sensory threshold, leading to what is commonly referred to as "Brett character," named after the spoilage yeast Brettanomyces. Understanding the natural occurrence, formation, and quantification of 4-EG is therefore crucial for quality control and product development in the food and beverage industry.

Formation Pathway of 4-Ethylguaiacol

The primary pathway for the formation of 4-ethylguaiacol in food and beverages involves the microbial transformation of precursor compounds, namely hydroxycinnamic acids. The most common precursor for 4-EG is ferulic acid, which is naturally present in plant-based materials such as grapes, grains, and wood. The transformation is a two-step enzymatic process predominantly carried out by yeasts of the genus Brettanomyces (also known by its teleomorph name Dekkera).

The formation pathway can be summarized as follows:

-

Decarboxylation: Ferulic acid is first decarboxylated by the enzyme cinnamate (B1238496) decarboxylase to form 4-vinylguaiacol (4-VG).

-

Reduction: Subsequently, 4-vinylguaiacol is reduced by the enzyme vinylphenol reductase to yield 4-ethylguaiacol.

Figure 1. Biosynthetic Pathway of 4-Ethylguaiacol

Natural Occurrence and Quantitative Data

4-Ethylguaiacol has been identified in a wide range of food and beverage products. Its concentration can vary significantly depending on the raw materials, processing methods (such as fermentation, aging, and smoking), and microbial activity. The following table summarizes the reported concentrations of 4-ethylguaiacol in various matrices.

| Food/Beverage | Concentration Range (µg/L) | Mean Concentration (µg/L) | Notes |

| Red Wine | 1 - 437[1] | 99[1] | Concentrations can vary widely based on grape variety, winemaking practices, and presence of Brettanomyces.[1] |

| Whiskey | LOD (6.9 ng/mL) - 210 ng/mL[2] | - | Levels are influenced by the malting, fermentation, and aging processes. |

| Beer | < 3 - (Qualitative Presence) | - | Often associated with spoilage by wild yeasts, contributing to phenolic off-flavors.[2] |

| Rum | (Qualitative Presence) | - | Contributes to the characteristic aroma profile. |

| Coffee | (Qualitative Presence)[3][4] | - | Levels can increase with roasting temperature and time.[3] |

| Smoked Meats | (Qualitative Presence) | - | A key contributor to the smoky aroma. |

| Cured Meats (Salami) | (Qualitative Presence)[5] | - | Contributes to the complex flavor profile.[5] |

LOD: Limit of Detection

Experimental Protocols for the Analysis of 4-Ethylguaiacol

The accurate quantification of 4-ethylguaiacol in complex food and beverage matrices requires sensitive and selective analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most commonly employed techniques. Sample preparation is a critical step to extract and concentrate 4-EG from the matrix and minimize interferences.

Figure 2. General Experimental Workflow for 4-EG Analysis

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Wine and Beer

This method is widely used for the analysis of volatile and semi-volatile compounds in beverages due to its simplicity, sensitivity, and solvent-free nature.

4.1.1. Materials and Reagents

-

20 mL headspace vials with PTFE-lined septa

-

Sodium chloride (NaCl), analytical grade

-

4-Ethylguaiacol standard

-

Internal standard (e.g., 4-ethylphenol-d4)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

4.1.2. Sample Preparation

-

Pipette 10 mL of the wine or degassed beer sample into a 20 mL headspace vial.

-

Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial with the screw cap containing a PTFE-lined septum.

4.1.3. HS-SPME Procedure

-

Place the vial in a heated agitator or water bath set to 40-60°C.

-

Allow the sample to equilibrate for 10-15 minutes with gentle agitation.

-

Expose the SPME fiber to the headspace of the vial for 30-45 minutes at the same temperature.

-

Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

4.1.4. GC-MS Parameters

-

Injection Port: 250°C, splitless mode (1-2 min)

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 min

-

Ramp 1: 5°C/min to 150°C

-

Ramp 2: 10°C/min to 240°C, hold for 5 min

-

-

MS Transfer Line: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM is preferred for higher sensitivity.

-

Target Ions for 4-Ethylguaiacol: m/z 152 (molecular ion), 137, 109

-

Target Ions for Internal Standard (4-ethylphenol-d4): m/z 126, 111

-

Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) for Wine

This classical extraction technique is robust and effective for the analysis of 4-EG in wine.

4.2.1. Materials and Reagents

-

Separatory funnel (50 mL)

-

Organic solvent (e.g., dichloromethane (B109758) or a mixture of pentane:diethyl ether (2:1, v/v))

-

Sodium sulfate (B86663) (anhydrous)

-

Nitrogen evaporator or rotary evaporator

-

GC-MS system

4.2.2. Extraction Procedure

-

Place 10 mL of the wine sample into a 50 mL separatory funnel.

-

Add a known amount of internal standard.

-

Add 5 mL of the organic solvent and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (lower) layer.

-

Repeat the extraction twice more with 5 mL of the organic solvent each time.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it to a final volume of approximately 0.5 mL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

4.2.3. GC-MS Parameters

The GC-MS parameters are similar to those described in section 4.1.4.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Beverages

HPLC-MS/MS offers high selectivity and sensitivity and is particularly useful for complex matrices.

4.3.1. Materials and Reagents

-

HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Syringe filters (0.22 µm)

4.3.2. Sample Preparation

-

Dilute the beverage sample (e.g., 1:10) with the initial mobile phase composition.

-

Spike with an internal standard.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

4.3.3. HPLC-MS/MS Parameters

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

Start with 10% B, hold for 1 min

-

Linear gradient to 90% B over 8 min

-

Hold at 90% B for 2 min

-

Return to 10% B and equilibrate for 3 min

-

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.

-

MRM Transition for 4-Ethylguaiacol: Precursor ion m/z 151 -> Product ion m/z 136

-

Conclusion

4-Ethylguaiacol is a key aroma compound with a significant presence in a variety of foods and beverages. Its formation is primarily linked to the metabolic activity of microorganisms, particularly Brettanomyces yeast, on ferulic acid. The concentration of 4-EG is a critical parameter for quality control, as it can be both a desirable flavor contributor and a potent off-flavor compound. The analytical methodologies detailed in this guide, particularly GC-MS and HPLC-MS/MS, provide the necessary sensitivity and selectivity for the accurate quantification of 4-ethylguaiacol in diverse and complex matrices, enabling researchers and industry professionals to monitor and control its levels effectively.

References

- 1. mdpi.com [mdpi.com]

- 2. Analysis of volatile phenols in alcoholic beverage by ethylene glycol-polydimethylsiloxane based stir bar sorptive extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]

- 5. owri.oregonstate.edu [owri.oregonstate.edu]

An In-Depth Technical Guide to the Synthesis of 4-Ethyl-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Ethyl-2-methoxyphenol (B121337), a valuable aromatic compound. The information presented herein is curated for professionals in the fields of chemical research and pharmaceutical development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Introduction

This compound, also known as 4-ethylguaiacol, is a phenolic compound with significant applications in the flavor and fragrance industries and as a key intermediate in the synthesis of more complex molecules. Its characteristic smoky and spicy aroma makes it a desirable component in various commercial products. This guide will explore the most prevalent and effective methods for its laboratory-scale and potential industrial synthesis, focusing on chemical transformations starting from readily available precursors such as guaiacol (B22219) and ferulic acid.

Chemical Synthesis Pathways

Two principal chemical synthesis routes have been identified and are detailed below: the Friedel-Crafts acylation of guaiacol followed by reduction, and the biochemical conversion of ferulic acid followed by catalytic hydrogenation.

Pathway 1: Synthesis from Guaiacol via Friedel-Crafts Acylation and Reduction

This classic approach involves a two-step process: the introduction of an acyl group onto the guaiacol ring via a Friedel-Crafts reaction, followed by the reduction of the resulting ketone to an ethyl group.

Step 1: Friedel-Crafts Acylation of Guaiacol

The Friedel-Crafts acylation of guaiacol with a suitable acylating agent, such as propionyl chloride or propionic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), yields 4-propionyl-2-methoxyphenol. The reaction preferentially occurs at the para-position to the hydroxyl group due to steric hindrance from the ortho-methoxy group.

Experimental Protocol: Synthesis of 4-(1-oxopropyl)-2-methoxyphenol (4-Propionylguaiacol)

A detailed protocol for a related acylation of guaiacol using acetic anhydride is presented as a representative example.[1] This can be adapted for propionylation.

-

Materials:

-

Guaiacol (2-methoxyphenol)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Acetic Acid

-

Acetic Anhydride

-

Water

-

n-Hexane (for recrystallization)

-

-

Procedure:

-

To a solution of guaiacol (0.1 mmol) and anhydrous ZnCl₂ (0.125 mmol) in acetic acid (125 mL), slowly add acetic anhydride (0.11 mmol) dropwise over 30 minutes at room temperature.[1]

-

Heat the reaction mixture to 90-95 °C and maintain this temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After completion, cool the reaction mixture to room temperature and remove the acetic acid under reduced pressure at a temperature below 80 °C.[1]

-

Quench the resulting residue with water (300 mL).[1]

-

The crude product can be purified by recrystallization from n-hexane to afford the desired acylated product.[1]

-

Step 2: Reduction of 4-Propionylguaiacol

The carbonyl group of the 4-propionylguaiacol intermediate can be reduced to a methylene (B1212753) group to yield this compound. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice of method depends on the substrate's sensitivity to acid or base.

Experimental Protocol: Clemmensen Reduction

This is a classic method for reducing aryl-alkyl ketones.[2]

-

Materials:

-

4-Propionylguaiacol

-

Zinc Amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

Prepare zinc amalgam by reacting zinc metal with a mercury(II) chloride solution.

-

Add the 4-propionylguaiacol and zinc amalgam to a flask.

-

Add concentrated hydrochloric acid and reflux the mixture. The reaction time will vary depending on the scale and substrate.

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or chromatography.

-

Experimental Protocol: Wolff-Kishner Reduction

This method is suitable for substrates that are sensitive to acidic conditions.

-

Materials:

-

4-Propionylguaiacol

-

Hydrazine (B178648) Hydrate (N₂H₄·H₂O)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

High-boiling solvent (e.g., diethylene glycol or triethylene glycol)

-

-

Procedure:

-

In a flask equipped with a reflux condenser, combine the 4-propionylguaiacol, hydrazine hydrate, and the high-boiling solvent.

-

Heat the mixture to form the hydrazone intermediate.

-

Add a strong base, such as KOH or NaOH, and increase the temperature to around 180-200 °C to facilitate the decomposition of the hydrazone and elimination of nitrogen gas.

-

After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase to yield the crude this compound.

-

Purify the product as needed.

-

Quantitative Data Summary for Pathway 1

| Step | Reactants | Products | Catalyst/Reagents | Typical Yield | Purity | Reference |

| Friedel-Crafts Acylation | Guaiacol, Acetic Anhydride | Acetovanillone | ZnCl₂, Acetic Acid | High | 98.91% (HPLC) | [1] |

| Clemmensen Reduction | Aryl-alkyl ketones | Alkanes | Zn(Hg), conc. HCl | Varies | Varies | [2] |

| Wolff-Kishner Reduction | Carbonyl compounds | Methylene groups | N₂H₄·H₂O, KOH | Varies | Varies |

Note: Specific yield and purity for the propionylation of guaiacol and subsequent reduction to this compound would require experimental determination.

Pathway 2: Synthesis from Ferulic Acid

This pathway utilizes a renewable resource, ferulic acid, which is abundant in plant cell walls. The synthesis involves two main steps: the decarboxylation of ferulic acid to 4-vinylguaiacol, followed by the selective hydrogenation of the vinyl group.

Step 1: Decarboxylation of Ferulic Acid to 4-Vinylguaiacol

This transformation can be achieved through both chemical and biochemical methods. Enzymatic decarboxylation using phenolic acid decarboxylases (PAD) from various microorganisms has been shown to be highly efficient and selective.

Experimental Protocol: Enzymatic Decarboxylation of Ferulic Acid

This protocol describes a whole-cell biocatalysis approach.[3]

-

Materials:

-

Ferulic Acid

-

Recombinant E. coli cells expressing a phenolic acid decarboxylase (e.g., from Bacillus atrophaeus)

-

Buffer solution (e.g., phosphate (B84403) buffer)

-

Organic solvent for biphasic system (e.g., 1-octanol)

-

-

Procedure:

-

Cultivate the recombinant E. coli cells to express the desired enzyme.

-

Harvest and resuspend the cells in a suitable buffer.

-

In a bioreactor, create an aqueous-organic biphasic system with the cell suspension and an organic solvent like 1-octanol.

-

Add the ferulic acid substrate to the aqueous phase.

-

Maintain the reaction at an optimal temperature and pH for the enzyme's activity.

-

The product, 4-vinylguaiacol, will be extracted into the organic phase.

-

After the reaction, separate the organic phase and isolate the 4-vinylguaiacol.

-

Step 2: Catalytic Hydrogenation of 4-Vinylguaiacol

The vinyl group of 4-vinylguaiacol is selectively hydrogenated to an ethyl group using a suitable catalyst, typically a noble metal on a support.

Experimental Protocol: Hydrogenation of 4-Vinylguaiacol

-

Materials:

-

4-Vinylguaiacol

-

Palladium on carbon (Pd/C) or other suitable hydrogenation catalyst

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 4-vinylguaiacol in a suitable solvent in a hydrogenation vessel.

-

Add the hydrogenation catalyst (e.g., 5-10 wt% Pd/C).

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at a suitable temperature until the uptake of hydrogen ceases.

-

Filter off the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify by distillation if necessary.

-

Quantitative Data Summary for Pathway 2

| Step | Reactants | Products | Catalyst/Reagents | Molar Conversion Yield | Productivity | Reference |

| Enzymatic Decarboxylation | Ferulic Acid | 4-Vinylguaiacol | Whole E. coli cells with BaPAD, 1-octanol | 98.9% | 18.3 g/L/h | [3] |

| Catalytic Hydrogenation | 4-Vinylguaiacol | This compound | Pd/C, H₂ | High | - |

Note: The yield for the hydrogenation step is typically high but can vary based on the specific conditions and catalyst used.

Visualization of Synthesis Pathways

Diagram 1: Synthesis of this compound from Guaiacol

Caption: Chemical synthesis route starting from guaiacol.

Diagram 2: Synthesis of this compound from Ferulic Acid

Caption: Biocatalytic and chemical synthesis route from ferulic acid.

Conclusion

This guide has outlined two robust and distinct pathways for the synthesis of this compound. The choice between the chemical route starting from guaiacol and the chemo-enzymatic route from ferulic acid will depend on factors such as the availability and cost of starting materials, desired scale of production, and considerations for green chemistry principles. The provided experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important aromatic compound. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

The Microbial Synthesis of 4-Ethylguaiacol: A Technical Guide to its Biosynthesis in Yeast and Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylguaiacol (4-EG) is a volatile phenolic compound of significant interest across various industries, from food and beverage, where it contributes characteristic spicy, smoky, and medicinal aromas, to pharmaceuticals, due to its potential biological activities. The microbial biosynthesis of 4-EG, primarily from the precursor ferulic acid, is a key process in the development of these aromatic profiles and a subject of extensive research. This technical guide provides an in-depth overview of the core biosynthetic pathways of 4-EG in both yeast and bacteria, with a focus on the enzymatic reactions, genetic regulation, and key microorganisms involved. Detailed experimental protocols for the study of 4-EG biosynthesis and quantitative data on production are presented to aid researchers in this field.

The Core Biosynthetic Pathway of 4-Ethylguaiacol

The biosynthesis of 4-ethylguaiacol from ferulic acid is a two-step enzymatic process. This pathway is conserved across various yeast and bacterial species capable of producing 4-EG.

-

Decarboxylation of Ferulic Acid: The initial step involves the non-oxidative decarboxylation of ferulic acid to an intermediate compound, 4-vinylguaiacol (4-VG). This reaction is catalyzed by the enzyme ferulic acid decarboxylase (FDC) , also known as phenolic acid decarboxylase (PAD).

-

Reduction of 4-Vinylguaiacol: The second and final step is the reduction of the vinyl group of 4-VG to an ethyl group, yielding 4-ethylguaiacol. This reaction is catalyzed by the enzyme vinylphenol reductase (VPR) , sometimes referred to as 4-vinylguaiacol reductase (VRD).[1]

A parallel pathway exists for the conversion of p-coumaric acid to 4-ethylphenol (B45693) (4-EP), a compound often found alongside 4-EG and contributing to the overall "Brett" character in beverages like wine and beer.[1]

Figure 1: Biosynthetic pathway of 4-ethylguaiacol from ferulic acid.

Key Microorganisms in 4-Ethylguaiacol Biosynthesis

A diverse range of yeasts and bacteria are known to produce 4-ethylguaiacol. The extent of production varies significantly between species and even strains.

Yeast

-

Brettanomyces/Dekkera : Species such as Brettanomyces bruxellensis are notorious in the winemaking and brewing industries for their prolific production of 4-EG and 4-EP, often leading to wine spoilage.[1]

-

Candida : Certain species, including Candida guilliermondii and Candida versatilis, have been shown to convert ferulic acid to 4-EG.

-

Pichia : Some Pichia species are also capable of this bioconversion.

-

Wickerhamiella : Wickerhamiella versatilis has been identified as a producer of 4-EG, particularly in soy sauce fermentation.[2]

-

Saccharomyces : While most brewing and baking yeasts (Saccharomyces cerevisiae) do not produce significant amounts of 4-EG, some strains possess the necessary enzymes for the initial decarboxylation step.

Bacteria

-

Lactobacillus : Species like Lactobacillus plantarum have been shown to produce 4-EG from ferulic acid.[3]

-

Bacillus : Some Bacillus species, such as Bacillus subtilis, possess the genetic machinery for the decarboxylation of phenolic acids.[4]

-

Pediococcus : Certain strains of Pediococcus have been implicated in the production of volatile phenols.

Genetic Regulation of the Biosynthetic Pathway

The production of 4-ethylguaiacol is tightly regulated at the genetic level. Understanding this regulation is crucial for controlling its formation in various applications.

In Yeast

In Saccharomyces cerevisiae, the decarboxylation of phenolic acids is primarily controlled by two adjacent genes: PAD1 (Phenylacrylic Acid Decarboxylase) and FDC1 (Ferulic Acid Decarboxylase). The expression of these genes can be influenced by the presence of phenolic acids in the growth medium. The genetic basis for vinylphenol reductase activity is less conserved and is a key distinguishing feature of Brettanomyces species. The gene encoding vinylphenol reductase in Dekkera bruxellensis has been identified and cloned.[5]

In Bacteria

In bacteria such as Bacillus subtilis, the gene encoding phenolic acid decarboxylase is often designated as padC . The expression of padC is typically induced by the presence of phenolic acids like ferulic acid and p-coumaric acid. This induction is often mediated by a transcriptional repressor, PadR , which binds to the promoter region of the padC gene.[4] Phenolic acids act as inducers by binding to PadR, causing its dissociation from the DNA and allowing for the transcription of padC.[6] In Lactobacillus plantarum, a specific vinylphenol reductase gene, vprA , has been identified.[7]

Figure 2: Simplified model of padC gene regulation in bacteria.

Quantitative Data on 4-Ethylguaiacol Biosynthesis

The following tables summarize key quantitative data related to the enzymes and microbial production of 4-ethylguaiacol.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) |

| Ferulic Acid Decarboxylase (FDC1) | Saccharomyces cerevisiae | Ferulic Acid | 0.89 | 0.015 | 6.5 | 30 |

| Ferulic Acid Decarboxylase (FDC1) | Saccharomyces cerevisiae | p-Coumaric Acid | 1.1 | 0.018 | 6.5 | 30 |

| Vinylphenol Reductase (VPR) | Brettanomyces bruxellensis | 4-Vinylguaiacol | 0.14 | 1.9 | 5.0-6.0 | 30 |

Table 2: 4-Ethylguaiacol Production in Various Microorganisms

| Microorganism | Strain | Substrate/Medium | 4-EG Concentration | Reference |

| Wickerhamiella versatilis | A10-2 | Soy sauce mash + 50 mg/L ferulic acid | 12.03 mg/L | [2] |

| Brettanomyces bruxellensis | - | Red Wine | up to 300 µg/L | [8] |

| Lactobacillus plantarum | - | MRS broth with wine | ~1 mg/L (as 4-ethylphenol) |

Table 3: Sensory Thresholds and Typical Concentrations in Beverages

| Compound | Sensory Threshold | Typical Concentration in Wine |

| 4-Ethylguaiacol (4-EG) | ~50 µg/L | 0 - 300 µg/L |

| 4-Ethylphenol (4-EP) | 300 - 600 µg/L | 0 - 2300 µg/L |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 4-ethylguaiacol biosynthesis.

Ferulic Acid Decarboxylase (FDC/PAD) Activity Assay

This protocol is adapted from methods used for characterizing FDC activity in yeast and bacteria.

-

Preparation of Cell-Free Extract:

-

Cultivate the microorganism of interest in an appropriate medium (e.g., YPD for yeast, MRS for Lactobacillus) with or without the addition of an inducer (e.g., ferulic acid).

-

Harvest cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5).

-

Resuspend the cells in the same buffer and disrupt them using methods such as bead beating, sonication, or French press.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet cell debris. The resulting supernatant is the cell-free extract.

-

Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

50 mM potassium phosphate buffer (pH 6.5)

-

1-5 mM ferulic acid (substrate)

-

Cell-free extract (containing the enzyme)

-

-

Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching agent (e.g., an equal volume of ice-cold methanol (B129727) or by acidification).

-

-

Analysis of Product Formation:

-

Centrifuge the quenched reaction mixture to remove any precipitated protein.

-

Analyze the supernatant for the formation of 4-vinylguaiacol using HPLC or GC-MS (see section 5.4).

-

Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of protein).

-

Figure 3: Workflow for Ferulic Acid Decarboxylase (FDC) activity assay.

Vinylphenol Reductase (VPR) Activity Assay

This protocol is based on methods developed for the characterization of VPR from Brettanomyces.

-

Preparation of Cell-Free Extract:

-

Follow the same procedure as described in section 5.1.1.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

50 mM potassium phosphate buffer (pH 5.0-6.0)

-

1-2 mM 4-vinylguaiacol (substrate)

-

0.5-1 mM NADH (cofactor)

-

Cell-free extract (containing the enzyme)

-

-

Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by heat inactivation (e.g., 70°C for 10 minutes) or by adding a quenching agent.

-

-

Analysis of Product Formation:

-

Centrifuge the quenched reaction mixture.

-

Analyze the supernatant for the formation of 4-ethylguaiacol using HPLC or GC-MS (see section 5.4).

-

Calculate the specific activity of the enzyme.

-

Microbial Cultivation for 4-Ethylguaiacol Production

This protocol provides a general framework for inducing and measuring 4-EG production in a microbial culture.

-

Media Preparation:

-

Prepare a suitable growth medium for the selected microorganism (e.g., YPD for Brettanomyces, MRS for Lactobacillus).

-

Supplement the medium with a precursor, typically ferulic acid, at a desired concentration (e.g., 50-200 mg/L). Sterilize the medium.

-

-

Inoculation and Incubation:

-

Inoculate the medium with a fresh overnight culture of the microorganism.

-

Incubate the culture under appropriate conditions (e.g., temperature, aeration) for a specified period (e.g., 24-72 hours).

-

-

Sampling and Analysis:

-

At regular intervals, withdraw samples from the culture.

-

Separate the cells from the culture supernatant by centrifugation.

-

Extract the supernatant with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to concentrate the volatile phenols.

-

Analyze the organic extract for the presence and concentration of 4-ethylguaiacol and 4-vinylguaiacol using GC-MS or HPLC.

-

References

- 1. ETS Labs [etslabs.com]

- 2. Identification of 4-Ethylguaiacol Producing Yeast and Its Application in Soy Sauce Brewing [spkx.net.cn]

- 3. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Cloning the putative gene of vinyl phenol reductase of Dekkera bruxellensis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ecommons.cornell.edu [ecommons.cornell.edu]

Physical and chemical characteristics of 4-Ethyl-2-methoxyphenol

An in-depth examination of the physical, chemical, and biological properties of 4-Ethyl-2-methoxyphenol, a compound of interest for researchers, scientists, and drug development professionals.

This compound, also known as 4-ethylguaiacol, is a phenolic organic compound that is gaining attention in various scientific fields.[1] This guide provides a comprehensive overview of its characteristics, synthesis, and potential applications, with a focus on data relevant to research and development.

Core Physical and Chemical Characteristics

This compound is a clear, colorless to light yellow liquid with a characteristic spicy, smoky, and medicinal odor.[2][3] It is a member of the methoxybenzenes and phenols class of organic compounds.[2][4] The key physical and chemical properties are summarized in the tables below for easy reference.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂ | [5][6][7] |

| Molecular Weight | 152.19 g/mol | [5][6][8] |

| Melting Point | 15 °C (lit.) | [1][2][3][9] |

| Boiling Point | 234-236 °C (lit.) | [1][2][6] |

| Density | 1.063 g/mL at 25 °C (lit.) | [1][2] |

| Vapor Pressure | 0.017 mmHg @ 25 °C (est.) | [5] |

| Flash Point | 107.8 °C | [3][9] |

| Refractive Index | n20/D 1.528 (lit.) | [2][3] |

Solubility and Partition Coefficients

| Property | Value | Source(s) |

| Water Solubility | 693.8 mg/L @ 25 °C (est) | [5][10] |

| Solubility | Soluble in alcohol, dipropylene glycol. Slightly soluble in chloroform (B151607) and methanol. | [3][5][11] |

| LogP | 2.434 (est) | [10] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Available spectral data includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

-

NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for this compound, providing detailed information about its molecular structure.[12]

-

Infrared (IR) Spectroscopy: FTIR spectra are available and can be used to identify the functional groups present in the molecule.[13][14]

-

Mass Spectrometry (MS): GC-MS data is available, which provides information on the molecular weight and fragmentation pattern of the compound.[15][16]

Synthesis and Purification

While several synthesis routes exist, a common method involves the reaction of ortho-dichloro ethylphenol with ethyl benzyl (B1604629) disulfonic acid and an aqueous alkali at high temperatures, followed by methylation.[4] A more contemporary approach utilizes a microreactor for the reaction between catechol and diethyl carbonate, offering higher efficiency.[1]

A detailed experimental protocol for the purification of this compound has been developed based on its reaction with calcium ions.

Experimental Protocol: Purification of this compound via Complexation

This protocol describes a novel method for the extraction and purification of this compound (EMP) from a mixture by forming a complex with Ca²⁺ ions.[17]

Materials:

-

This compound (EMP)

-

Calcium hydroxide (B78521) (Ca(OH)₂)

-

Deionized water

-

Microperistaltic pump

-

Three-necked flask

-

Magnetic stirrer

-

Vacuum filtration apparatus

-

Vacuum oven

Procedure:

-

Prepare a saturated solution of Ca(OH)₂ in deionized water in a three-necked flask.

-

Slowly add the impure EMP solution to the Ca(OH)₂ solution at a constant rate (e.g., 0.8 mmol/min) using a microperistaltic pump while stirring vigorously.

-

A white flocculent precipitate of the phenol-calcium complex will form.

-

After the addition is complete, continue stirring for a designated period to ensure complete reaction.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the precipitate alternately with deionized water and ethanol three times to remove impurities.

-

Dry the purified complex in a vacuum oven at 60 °C for 12 hours.

-

The purified EMP can be recovered from the complex by thermal decomposition.

Caption: Experimental workflow for the purification of this compound.

Biological Activity and Signaling Pathways

This compound exhibits notable antioxidant properties, which are attributed to its phenolic structure.[1] Phenolic antioxidants can play a role in cellular defense against oxidative stress by activating the Nrf2 (NF-E2-related factor 2) signaling pathway, a key regulator of the antioxidant response.[5]

Generalized Antioxidant Signaling Pathway

The diagram below illustrates the general mechanism by which phenolic compounds, such as this compound, can induce an antioxidant response.

Caption: Generalized signaling pathway for phenolic antioxidant activity.

Applications in Research and Drug Development

The antioxidant properties of this compound make it a compound of interest for studying oxidative stress-related diseases.[17] Its use as a smoke flavoring in the food industry also highlights its potential as a stable and effective antioxidant in various formulations.[3][4] Furthermore, its structural similarity to other biologically active phenols suggests potential for further investigation in drug discovery programs. A related compound, 4-(2-Methoxyethyl)phenol, is a known intermediate in the synthesis of the beta-blocker Metoprolol, indicating the potential for this class of compounds in pharmaceutical synthesis.[10]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[5][14][18][19] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[14][19] It should be stored in a cool, dry, and well-ventilated place.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-ethyl-2-methoxyphenyl-icosanoate | Imperial College London [data.hpc.imperial.ac.uk]

- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. This compound | 2785-89-9 [chemicalbook.com]

- 5. This compound for Research|High-Purity [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. benchchem.com [benchchem.com]

- 11. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]

- 14. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]

- 17. Development of a New Route for Separating and Purifying this compound Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uoguelph.ca [uoguelph.ca]

- 19. rsc.org [rsc.org]

Spectroscopic Profile of 4-Ethyl-2-methoxyphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-2-methoxyphenol (also known as 4-ethylguaiacol), a phenolic compound of significant interest in the flavor, fragrance, and pharmaceutical industries. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Chemical Structure and Properties

This compound is a colorless to light yellow liquid with a characteristic smoky and spicy aroma.[1] Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 2785-89-9 |

| IUPAC Name | This compound |

Spectroscopic Data

The following sections detail the NMR, IR, and MS spectroscopic data for this compound, providing key insights into its molecular structure and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.84 | d | 1H | Ar-H |

| 6.69 | d | 1H | Ar-H |

| 6.66 | dd | 1H | Ar-H |

| 5.45 | s | 1H | OH |

| 3.86 | s | 3H | -OCH₃ |

| 2.57 | q | 2H | -CH₂CH₃ |

| 1.20 | t | 3H | -CH₂CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 146.4 | C-O (methoxy) |

| 144.5 | C-OH |

| 131.8 | Ar-C (quaternary) |

| 120.3 | Ar-CH |

| 113.8 | Ar-CH |

| 110.1 | Ar-CH |

| 55.8 | -OCH₃ |

| 28.9 | -CH₂CH₃ |

| 15.9 | -CH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are tabulated below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Strong, Broad | O-H stretch (phenolic) |

| 3050-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| 1610, 1514 | Strong | C=C stretch (aromatic ring)[1] |

| 1367 | Medium | O-H bend (phenolic)[1][2] |

| 1260, 1035 | Strong | C-O stretch (aryl ether) |

| 820 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of a compound. The key mass-to-charge ratios (m/z) for this compound are listed below.

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 137 | 80 | [M - CH₃]⁺ |

| 109 | 20 | [M - C₂H₅ - CO]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy Protocol

A logical workflow for NMR analysis is outlined below.

References

Toxicological Profile of 4-Ethyl-2-methoxyphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-2-methoxyphenol (B121337), also known as 4-ethylguaiacol, is a phenolic compound utilized as a flavoring agent and fragrance ingredient.[1][2] It is found naturally in various foods and beverages, including wine and coffee, and is a component of wood smoke.[1][2][3] This technical guide provides a comprehensive review of the available toxicological data for this compound to support safety and risk assessments. The profile reveals a significant reliance on data from structurally related read-across compounds, primarily guaiacol (B22219) and eugenol (B1671780), for key toxicological endpoints. While generally considered to have low acute toxicity, it is classified as a skin, eye, and respiratory irritant.[4] The toxicological properties of this compound have not been fully investigated, and specific quantitative data for critical endpoints such as carcinogenicity and reproductive toxicity are lacking for the compound itself.[4] This document summarizes the existing data, details the experimental methodologies for pivotal studies on its analogs, and explores the potential mechanisms of toxicity.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic smoky, spicy, and clove-like odor.[1][5] Its identity and key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2785-89-9 | [6] |

| Molecular Formula | C₉H₁₂O₂ | [6] |

| Molecular Weight | 152.19 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 234 - 236 °C | [7] |

| Melting Point | 15 °C | [7] |

| Flash Point | 107 °C (closed cup) | [7] |

| Specific Gravity | 1.058 - 1.063 g/cm³ at 25°C | [7][8] |

| Solubility | Slightly soluble in water; miscible in oils and ethanol | [6][8] |

| Log Kₒw (Octanol/Water) | 2.35 - 2.38 | [9] |

Toxicological Data Summary

The toxicological assessment of this compound relies heavily on data from read-across analogs due to the limited number of studies on the compound itself. The following tables summarize the available quantitative and qualitative data.

Table 2.1: Acute and Local Toxicity

| Endpoint | Species | Route | Result | Classification | Reference(s) |

| Acute Oral Toxicity | - | Oral | No specific LD₅₀ value available. | Category 4 (Harmful if swallowed) | [4] |

| Skin Corrosion/Irritation | - | Dermal | Causes skin irritation. | Category 2 | [4] |

| Serious Eye Damage/Irritation | - | Ocular | Causes serious eye irritation. | Category 2 | [4] |

| Specific Target Organ Toxicity (Single Exposure) | - | Inhalation | May cause respiratory irritation. | Category 3 | [7] |

| Skin Sensitization | Human | Dermal | NESIL: 1700 µg/cm² (Based on read-across to 2-methoxy-4-propylphenol) | Not classified as a sensitizer (B1316253) | [9] |

| Phototoxicity/Photoallergenicity | - | Dermal | Not expected to be phototoxic or photoallergenic based on UV/Vis spectra. | - | [9] |

NESIL: No Expected Sensitization Induction Level

Table 2.2: Repeated-Dose, Genetic, and Reproductive Toxicity

| Endpoint | Test System | Result | Conclusion | Reference(s) |

| Repeated-Dose Toxicity | Rat | NOAEL: 300 mg/kg/day (Based on a 13-week oral study with the read-across analog eugenol) | - | [9] |

| Genetic Toxicity (Mutagenicity) | S. typhimurium | Negative in Ames test (with and without S9 activation) (Based on read-across to guaiacol) | Not expected to be mutagenic. | [9] |

| Genetic Toxicity (Clastogenicity) | Mouse | Negative in in vivo micronucleus test (Based on read-across to guaiacol) | Not expected to be clastogenic. | [9] |

| Reproductive Toxicity | - | No NOAEL available. Exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material (0.03 mg/kg/day). | Data gap. | [9] |

| Carcinogenicity | Rat & Mouse | No data available for this compound. For analog eugenol: No evidence of carcinogenicity in rats; equivocal evidence in mice. | Data gap; potential concern based on analogs. | [10] |

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Detailed methodologies for the key toxicological studies conducted on the read-across analogs are provided below.

Repeated-Dose Toxicity (Read-Across: Eugenol)

The No Observed Adverse Effect Level (NOAEL) for repeated-dose toxicity is derived from a 13-week subchronic toxicity study on the structural analog eugenol, conducted by the National Toxicology Program (NTP).

-

Study Design: NTP Technical Report Series No. 223.[10]

-

Test Guideline: Not explicitly stated, but consistent with protocols of the time for subchronic toxicity studies.

-

Test Substance: Eugenol (>99% pure).

-

Test System: F344/N rats and B6C3F1 mice (10 per sex per group).

-

Administration Route: Dietary.

-

Dosage Levels (Rats): 0, 800, 1500, 3000, 6000, or 12500 ppm in the diet (equivalent to approximately 0, 40, 75, 150, 300, or 625 mg/kg/day).[9]

-

Exposure Duration: 13 weeks.

-

Observations: Body weight, food consumption, clinical signs, gross pathology, and histopathology.

-

Key Findings: The primary treatment-related effect was a reduction in body weight at the highest doses. No eugenol-related gross or histopathologic effects were observed. The NOAEL was established at 300 mg/kg/day based on reduced body weights at 625 mg/kg/day.[9]

Genetic Toxicity: Bacterial Reverse Mutation Assay (Read-Across: Guaiacol)

The assessment of mutagenicity is based on an Ames test conducted on the structural analog guaiacol.

-

Study Design: Bacterial Reverse Mutation Assay.

-

Test Guideline: Equivalent to OECD Guideline 471.[9]

-

Test Substance: Guaiacol.

-

Test System: Salmonella typhimurium strains TA98, TA100, and TA102.[9]

-

Metabolic Activation: The assay was performed both in the presence and absence of an exogenous metabolic activation system (S9 mix from Aroclor-induced rat liver).

-

Methodology: The plate incorporation method was likely used, where the test substance, bacterial strains, and S9 mix (if applicable) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Controls: Vehicle (negative) and known mutagens (positive) were used for each strain with and without S9 mix.

-

Evaluation: Plates were incubated at 37°C for 48-72 hours, and revertant colonies were counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the vehicle control.

-

Key Findings: Guaiacol was not mutagenic in the Ames test under the conditions of the study.[9]

Genetic Toxicity: In Vivo Micronucleus Test (Read-Across: Guaiacol)

The clastogenic potential was evaluated using an in vivo micronucleus test on the analog guaiacol.

-

Study Design: Mammalian Erythrocyte Micronucleus Test.

-

Test Guideline: Likely based on protocols similar to the current OECD Guideline 474.

-

Test Substance: Guaiacol.

-

Test System: Mice.

-

Administration Route: Not specified, but typically oral gavage or intraperitoneal injection.

-

Methodology: Animals were administered the test substance. Bone marrow was extracted at 24 and 48 hours post-dosing.[9] The bone marrow cells were smeared on slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes (PCEs). The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess bone marrow toxicity.

-

Key Findings: Guaiacol did not induce a statistically significant increase in the incidence of micronucleated polychromatic erythrocytes in the bone marrow.[9]

Mechanisms of Toxicity & Signaling Pathways

Specific mechanistic studies on this compound are not available in the public domain. However, based on its phenolic structure, a plausible mechanism of toxicity, particularly genotoxicity, involves the induction of oxidative stress.[11]

Phenolic compounds can be metabolized to form phenoxyl radicals and other reactive intermediates. These species can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[8][12]

An excessive amount of ROS can overwhelm the cellular antioxidant defense systems, leading to a state of oxidative stress. This can cause damage to cellular macromolecules, including lipids, proteins, and DNA.[9] Oxidative DNA damage can include single- and double-strand breaks, as well as base modifications (e.g., formation of 8-oxoguanine).[7] This DNA damage triggers a complex signaling cascade known as the DNA Damage Response (DDR) to arrest the cell cycle and initiate DNA repair or, if the damage is too severe, trigger apoptosis.[9][13]

Below is a generalized diagram illustrating this potential pathway.

Experimental Workflows

In Vitro Genetic Toxicity Assessment Workflow

The initial assessment of genotoxicity typically follows a tiered approach, starting with in vitro assays as illustrated below.

Conclusion and Data Gaps

The toxicological profile of this compound is characterized by a notable lack of direct experimental data for several critical endpoints, including repeated-dose, reproductive, and carcinogenic effects. The current safety assessment relies heavily on read-across data from structural analogs such as eugenol and guaiacol.

Based on available information, this compound is considered harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[4] It is not expected to be mutagenic or a skin sensitizer based on analog data.[9]

Key data gaps that require further investigation include:

-

Acute Toxicity: Determination of oral, dermal, and inhalation LD₅₀/LC₅₀ values for this compound.

-

Repeated-Dose Toxicity: A subchronic toxicity study on this compound to establish a specific NOAEL.

-

Reproductive and Developmental Toxicity: Studies are needed to assess the potential effects on fertility and embryonic development.

-

Carcinogenicity: A long-term carcinogenicity bioassay would be required to address the equivocal findings for the analog eugenol.

-

Toxicokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to better support the relevance of the read-across data.

-

Mechanistic Studies: Research to confirm the role of oxidative stress and to identify specific signaling pathways involved in its toxicity would provide a more complete understanding of its hazard profile.

For drug development professionals, the reliance on analog data and the existing data gaps should be carefully considered in any risk assessment. Further testing would be necessary to establish a complete and robust safety profile for regulatory submissions.

References

- 1. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]

- 2. This compound | 2785-89-9 [chemicalbook.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DNA damage responses to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Abstract for TR-223 [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ROS and the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethyl-2-methoxyphenol (CAS: 2785-89-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ethyl-2-methoxyphenol (B121337), also commonly known as 4-ethylguaiacol, is a phenolic organic compound with the chemical formula C₉H₁₂O₂.[1] It is a member of the methoxyphenols chemical class, characterized by a methoxy (B1213986) group attached to the benzene (B151609) ring of a phenol (B47542) moiety.[1][2][3] This compound is of significant scientific interest due to its distinct sensory properties, natural occurrence, and diverse applications ranging from the flavor and fragrance industry to potential pharmaceutical uses stemming from its antioxidant activity.[1][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, biological activities, and safety data, intended for a technical audience in research and development.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[6][7] It possesses a characteristic warm, sweet, spicy, and medicinal odor.[6] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2785-89-9 | [8][9][10][11] |

| Molecular Formula | C₉H₁₂O₂ | [8][9][10][11] |

| Molecular Weight | 152.19 g/mol | [8][9][10] |

| IUPAC Name | This compound | [11][12] |

| Synonyms | 4-Ethylguaiacol, 2-Methoxy-4-ethylphenol, p-Ethylguaiacol, Homocreosol | [8][9][10][11][13] |

| Appearance | Clear colorless to light yellow liquid | [6][7][14] |

| Melting Point | 15 °C (lit.) | [6][7][11][14] |

| Boiling Point | 234-236 °C (lit.) | [6][14] |

| Density | 1.063 g/mL at 25 °C (lit.) | [6] |

| Flash Point | 107.8 °C (108 °C, closed cup) | [7][14][15][16] |

| Refractive Index (n20/D) | 1.528 (lit.) | [6][7] |

| LogP (Octanol/Water) | 2.20 / 2.35 | [8][10] |

| Vapor Pressure | 0.0173 mmHg at 25°C | [7] |

| pKa | 10.31 ± 0.18 (Predicted) | [7] |

Synthesis and Production

This compound can be produced through various chemical and biogenic pathways. Modern methods focus on efficiency, yield, and sustainability.

Chemical Synthesis Methodologies

3.1.1 Synthesis from Catechol in a Microreactor

A contemporary approach involves the reaction of catechol with diethyl carbonate (DEC) in a microreactor, which provides enhanced control over reaction conditions.[1]

-

Experimental Protocol:

-

Reaction Setup: A microreactor system is employed to facilitate precise control of temperature, pressure, and residence time.

-

Reagents: Catechol, Diethyl Carbonate (DEC), and a phase-transfer catalyst such as 18-crown-6 (B118740) ether are used.[1]

-

Mechanism: The synthesis proceeds via a two-stage mechanism. First, DEC acts as a methylating agent, converting catechol to guaiacol (B22219). Subsequently, the guaiacol undergoes ethylation at the C4 position by another DEC molecule to yield this compound.[1]